molecular formula C18H20N6O B6532015 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide CAS No. 1019106-80-9

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide

Cat. No. B6532015
CAS RN: 1019106-80-9
M. Wt: 336.4 g/mol
InChI Key: WHMIUMZTYCMAGM-UHFFFAOYSA-N
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Description

“N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide” is a chemical compound that is part of the pyrazolylpyridazine family . Pyrazolylpyridazine is a non-fused biheterocyclic system, and its derivatives have a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides .


Synthesis Analysis

The synthesis of this compound involves reactions with aryl isocyanate, aryl, and alkyl isothiocyanates . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (3,4-dichlorophenyl)hydrazine-1-carboxamide 1 and 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (4-methylphenyl)hydrazine-1-carbothioamide 2 .


Molecular Structure Analysis

The molecular structure of this compound is complex. In the molecules of compounds 1 and 2, the rotation around amide bonds is hindered, as a result of which some signals in the 1 Н and 13 С NMR spectra are broadened .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions with aryl isocyanate, aryl, and alkyl isothiocyanates . When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH 2 group was replaced, resulting in the formation of compound 3 .

Scientific Research Applications

Antibacterial Activity

Imidazole-containing compounds, such as F2320-0242, have demonstrated antibacterial properties. Researchers have explored their effectiveness against bacterial strains, including drug-resistant ones. These compounds may serve as a basis for developing novel antibiotics to combat infectious diseases .

Antimycobacterial Potential

F2320-0242 derivatives have been evaluated for their activity against Mycobacterium tuberculosis , the causative agent of tuberculosis. Some of these derivatives exhibit potent antimycobacterial effects, making them promising candidates for further drug development .

Anti-Inflammatory Effects

Imidazole-based compounds often possess anti-inflammatory properties. F2320-0242 may modulate inflammatory pathways, potentially aiding in the treatment of inflammatory conditions .

Antitumor Activity

Researchers have investigated the antitumor potential of imidazole-containing compounds. F2320-0242 derivatives could play a role in cancer therapy by targeting tumor cells or influencing tumor microenvironments .

Antidiabetic Properties

Certain imidazole derivatives exhibit antidiabetic effects. F2320-0242 may impact glucose metabolism or insulin signaling pathways, making it relevant for diabetes research .

Antioxidant Capacity

Imidazole compounds often possess antioxidant properties, protecting cells from oxidative stress. F2320-0242 may contribute to antioxidant defense mechanisms in biological systems .

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-4-18(25)20-15-7-5-14(6-8-15)19-16-9-10-17(22-21-16)24-13(3)11-12(2)23-24/h5-11H,4H2,1-3H3,(H,19,21)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMIUMZTYCMAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)propionamide

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